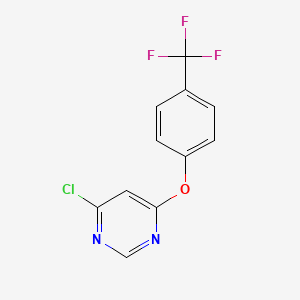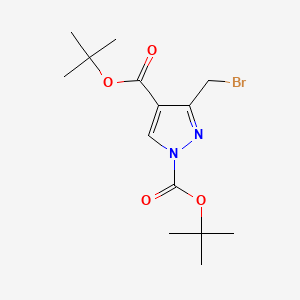
Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromomethyl group attached to the pyrazole ring, along with two tert-butyl ester groups. It is of significant interest in organic synthesis and various scientific research fields due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate typically involves the bromination of a suitable pyrazole precursor. One common method includes the reaction of 3-(hydroxymethyl)-1H-pyrazole-1,4-dicarboxylate with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazole derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to convert the ester groups into alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the ester groups can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-3,5-di-tert-butylbenzene: Similar in having a bromomethyl group and tert-butyl groups but differs in the aromatic ring structure.
Di-tert-butyl azodicarboxylate: Shares the tert-butyl ester groups but has different reactivity due to the presence of an azo group.
Uniqueness: Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate is unique due to the combination of the pyrazole ring with bromomethyl and tert-butyl ester groups, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C14H21BrN2O4 |
|---|---|
Poids moléculaire |
361.23 g/mol |
Nom IUPAC |
ditert-butyl 3-(bromomethyl)pyrazole-1,4-dicarboxylate |
InChI |
InChI=1S/C14H21BrN2O4/c1-13(2,3)20-11(18)9-8-17(16-10(9)7-15)12(19)21-14(4,5)6/h8H,7H2,1-6H3 |
Clé InChI |
JNRDZTCIMHSBQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CN(N=C1CBr)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


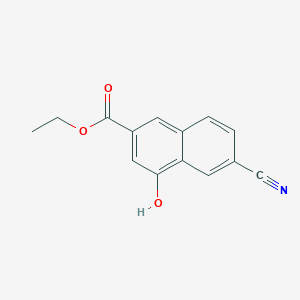

![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)
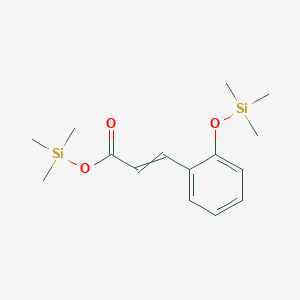
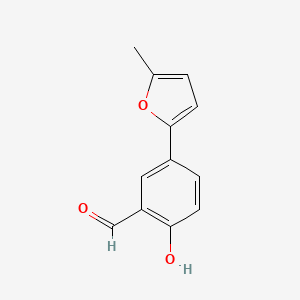
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)

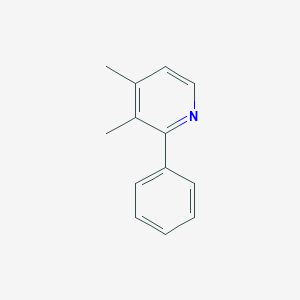
![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)
![N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B13921791.png)
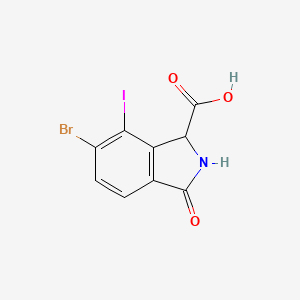
![2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one](/img/structure/B13921801.png)

